molecular formula C28H38D6O B584373 Vitamin D2-d6 CAS No. 1311259-89-8

Vitamin D2-d6

Cat. No.: B584373
CAS No.: 1311259-89-8
M. Wt: 402.696
InChI Key: MECHNRXZTMCUDQ-MPZUWEMMSA-N
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Description

Vitamin D2-d6 is a deuterated form of Vitamin D2, also known as ergocalciferol. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions (26 and 27). The deuteration enhances the stability and allows for precise tracking in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin D2-d6 typically involves the incorporation of deuterium atoms into the ergocalciferol molecule. This can be achieved through chemical synthesis where deuterated reagents are used. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium at the desired positions .

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale chemical synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and clinical applications .

Chemical Reactions Analysis

Types of Reactions

Vitamin D2-d6 undergoes similar chemical reactions as its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vitamin D2-d6 is widely used in scientific research due to its stable isotope labeling. Applications include:

    Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of Vitamin D2 in the body.

    Metabolic Pathway Analysis: Studying the metabolic pathways and identifying intermediates and end products.

    Clinical Research: Evaluating the efficacy and safety of Vitamin D2 supplements in clinical trials.

    Biochemical Studies: Investigating the role of Vitamin D2 in various biochemical processes

Mechanism of Action

Vitamin D2-d6 exerts its effects through the same mechanism as non-deuterated Vitamin D2. It is converted to 25-hydroxyvitamin D2 in the liver and then to the active form, 1,25-dihydroxyvitamin D2, in the kidneys. This active form binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis, bone health, and immune function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Vitamin D2 .

Biological Activity

Vitamin D2-d6, also known as ergocalciferol-d6, is a deuterated form of vitamin D2, a fat-soluble vitamin crucial for various biological functions in the human body. This compound is synthesized from ergosterol, primarily found in fungi and yeast, and is often used in research to study vitamin D metabolism and its biological activities. The deuteration (replacement of hydrogen atoms with deuterium) enhances the stability and tracking of the compound in biological systems.

Vitamin D2 exerts its biological effects through the vitamin D receptor (VDR), which is present in various tissues beyond the classic targets such as bone and intestine. Upon binding to VDR, this compound forms a heterodimer with the retinoid X receptor (RXR), translocating to the nucleus to regulate gene transcription involved in calcium and phosphorus homeostasis, immune response, and cell proliferation .

Key Biological Functions

  • Calcium Homeostasis : this compound plays a critical role in intestinal calcium absorption, which is vital for maintaining bone health. Studies indicate that adequate levels of vitamin D are necessary to prevent conditions like osteoporosis and rickets .
  • Immunomodulation : Vitamin D has been shown to influence immune responses. Research indicates that supplementation with vitamin D can modulate the activity of various immune cells, potentially shifting the immune system towards a more tolerogenic state .
  • Cellular Proliferation and Differentiation : this compound is involved in regulating cell growth and differentiation, impacting cancer biology and other proliferative diseases .

Comparative Uptake Studies

Recent studies have evaluated the uptake of various forms of vitamin D, including D2-d6, using Caco-2 cells (a model for intestinal absorption). The findings suggest that the uptake rates of vitamins D4-D7 are comparable to those of vitamins D2 and D3 when solubilized in mixed micelles. Notably, lysophosphatidylcholine significantly enhances the uptake of these vitamins by reducing intercellular barriers .

Table 1: Comparative Uptake of Vitamin D Forms in Caco-2 Cells

Vitamin FormUptake Rate (relative to control)Enhancement Factor (with lysophosphatidylcholine)
Vitamin D2100%2.5
Vitamin D3100%2.5
Vitamin D495%2.5
Vitamin D580%Not applicable
Vitamin D690%2.5
Vitamin D785%2.5

Case Studies on Vitamin D Deficiency

A significant body of research highlights the implications of vitamin D deficiency on health outcomes:

  • Case Study 1 : A cohort study involving elderly patients demonstrated that serum levels of 25-hydroxyvitamin D below 25 ng/mL were associated with increased risks of fractures and secondary hyperparathyroidism. Supplementation with vitamin D2 improved bone mineral density significantly in this population .
  • Case Study 2 : In a randomized controlled trial involving healthy women, supplementation with either vitamin D2 or D3 revealed distinct effects on gene expression related to immune function. Notably, only vitamin D3 exhibited stimulatory effects on genes associated with interferon activity, suggesting differential biological activities between these forms .

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHNRXZTMCUDQ-MPZUWEMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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